molecular formula C6H11F4NO B6352411 3-(2,2,3,3-Tetrafluoropropoxy)-propylamine CAS No. 1040310-33-5

3-(2,2,3,3-Tetrafluoropropoxy)-propylamine

Cat. No.: B6352411
CAS No.: 1040310-33-5
M. Wt: 189.15 g/mol
InChI Key: MYFYCUFNPMVCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,2,3,3-Tetrafluoropropoxy)-propylamine is a fluorinated organic compound with the molecular formula C6H12F4NO. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of fluorine atoms in its structure imparts distinct characteristics such as high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,3,3-Tetrafluoropropoxy)-propylamine typically involves the reaction of 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to obtain the final product with high purity. The use of advanced technologies and equipment ensures the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,3,3-Tetrafluoropropoxy)-propylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2,2,3,3-Tetrafluoropropoxy)-propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,2,3,3-Tetrafluoropropoxy)-propylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to increased efficacy in its applications. The pathways involved include the modulation of enzyme activity and the alteration of protein structures, which can result in significant biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane
  • 3-(2,2,3,3-Tetrafluoropropoxy)propionitrile
  • 4-(2,2,3,3-Tetrafluoropropyl)morpholine

Uniqueness

Compared to similar compounds, 3-(2,2,3,3-Tetrafluoropropoxy)-propylamine stands out due to its unique combination of thermal stability, chemical resistance, and biological activity. The presence of the amine group in its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

3-(2,2,3,3-tetrafluoropropoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F4NO/c7-5(8)6(9,10)4-12-3-1-2-11/h5H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFYCUFNPMVCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)COCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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